![molecular formula C18H19I2NO4 B14755452 O-[4-Hydroxy-3-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine CAS No. 51-23-0](/img/structure/B14755452.png)
O-[4-Hydroxy-3-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-[4-Hydroxy-3-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine is a chemical compound known for its unique structure and properties. It is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. The compound is characterized by the presence of hydroxy, propan-2-yl, and diiodo groups attached to the phenyl ring, which significantly influence its chemical behavior and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-[4-Hydroxy-3-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine typically involves multiple steps, starting from L-tyrosine. The process includes iodination, hydroxylation, and alkylation reactions. The iodination is usually carried out using iodine or iodinating agents under controlled conditions to ensure selective substitution at the desired positions. Hydroxylation and alkylation are performed using appropriate reagents and catalysts to achieve the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents, advanced catalysts, and efficient purification techniques to ensure the compound meets the required standards for various applications.
化学反応の分析
Types of Reactions
O-[4-Hydroxy-3-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions, particularly at the iodine sites, to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
O-[4-Hydroxy-3-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a diagnostic agent or in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of O-[4-Hydroxy-3-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine involves its interaction with specific molecular targets and pathways. The hydroxy and diiodo groups play a crucial role in its binding affinity and activity. The compound may act by modulating enzyme activity, influencing signal transduction pathways, or altering gene expression.
類似化合物との比較
Similar Compounds
L-Tyrosine: The parent compound, which lacks the hydroxy, propan-2-yl, and diiodo groups.
3,5-Diiodo-L-tyrosine: A derivative with only the diiodo groups.
4-Hydroxy-3-(propan-2-yl)phenyl derivatives: Compounds with similar structures but different substituents.
Uniqueness
O-[4-Hydroxy-3-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine is unique due to the combination of hydroxy, propan-2-yl, and diiodo groups, which confer distinct chemical and biological properties. This makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
51-23-0 |
|---|---|
分子式 |
C18H19I2NO4 |
分子量 |
567.2 g/mol |
IUPAC名 |
(2S)-2-amino-3-[4-(4-hydroxy-3-propan-2-ylphenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C18H19I2NO4/c1-9(2)12-8-11(3-4-16(12)22)25-17-13(19)5-10(6-14(17)20)7-15(21)18(23)24/h3-6,8-9,15,22H,7,21H2,1-2H3,(H,23,24)/t15-/m0/s1 |
InChIキー |
RNNRJYLAQGIPJH-HNNXBMFYSA-N |
異性体SMILES |
CC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)O |
正規SMILES |
CC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


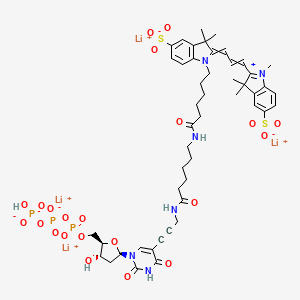

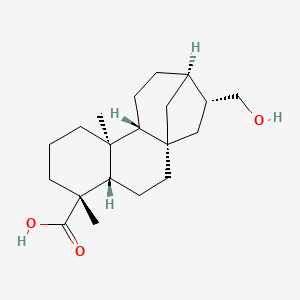
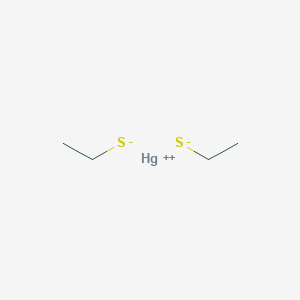

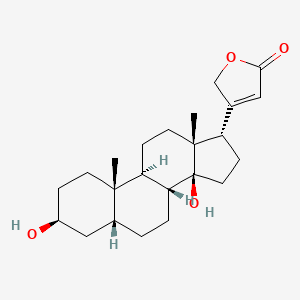
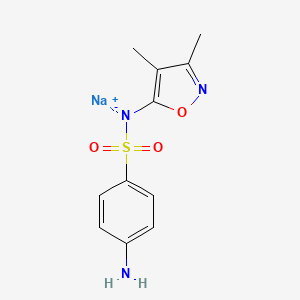

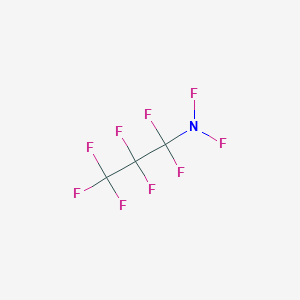
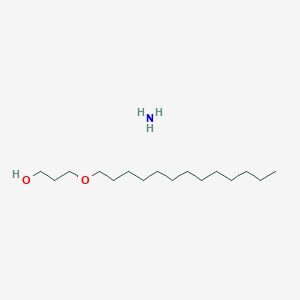



![1-Oxa-5-azaspiro[5.6]dodecane](/img/structure/B14755466.png)
